molecular formula C4HClF2N2 B11765664 2-Chloro-4,5-difluoropyrimidine

2-Chloro-4,5-difluoropyrimidine

Cat. No.: B11765664
M. Wt: 150.51 g/mol
InChI Key: IFJJGURBXOAWDJ-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Synthesis and Design

The pyrimidine scaffold is a cornerstone in contemporary chemical synthesis, particularly in the realm of medicinal chemistry. As a privileged structure, it is a core component of numerous biologically active compounds, including antiviral, anticancer, and antimicrobial agents. Its presence in the nucleobases uracil (B121893), thymine, and cytosine underscores its fundamental role in biological systems. The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate the physicochemical and pharmacokinetic properties of molecules to enhance their therapeutic potential.

Strategic Importance of Halogenation within Pyrimidine Systems

Halogenation, and particularly fluorination, is a critical strategy in drug design and materials science. The introduction of halogen atoms into the pyrimidine ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can lead to profound changes in a compound's properties, often improving its efficacy and pharmacokinetic profile.

Overview of 2-Chloro-4,5-difluoropyrimidine as a Distinctive Fluorinated Pyrimidine Derivative

Theoretically, this compound represents a unique combination of halogen substitutions on the pyrimidine ring. The chlorine atom at the 2-position and the two fluorine atoms at the 4- and 5-positions would be expected to create a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity could potentially be exploited for the synthesis of more complex molecules.

Academic Research Trajectories and Potential of this compound

A thorough search of academic databases and chemical literature did not yield any specific research focused on this compound. This suggests that the compound is either not readily accessible through current synthetic methodologies or that its potential has not yet been recognized by the scientific community. The lack of data precludes a discussion of its specific research trajectories and potential applications. In contrast, its isomer, 4-Chloro-2,5-difluoropyrimidine, has a documented presence in chemical databases, though detailed research applications are also limited. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-4-8-1-2(6)3(7)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJGURBXOAWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4,5 Difluoropyrimidine

Precursor Synthesis and Advanced Starting Material Preparation

The efficient construction of 2-Chloro-4,5-difluoropyrimidine is highly dependent on the availability of suitably functionalized precursors. A common strategy involves the modification of readily available pyrimidine (B1678525) derivatives, such as 5-fluorouracil. For instance, the synthesis can commence with the chlorination of a precursor like 2-methoxy-4-hydroxy-5-fluoropyrimidine. This transformation is typically achieved using a chlorinating agent such as phosgene, diphosgene, or triphosgene under mild conditions to produce 2-methoxy-4-chloro-5-fluoropyrimidine with high yield and purity. google.com

Another critical precursor, 2,4-dichloro-5-fluoropyrimidine, can be prepared from 5-fluorouracil. This process involves reacting 5-fluorouracil with a chlorinating agent like triphosgene in the presence of a tertiary amine catalyst. The reaction is typically carried out at reflux for several hours, followed by extraction and distillation to yield the desired dichlorinated product. google.com These advanced starting materials serve as versatile platforms for the subsequent introduction of the second fluorine atom to arrive at the target compound.

Direct Halogenation Strategies for the Pyrimidine Core

Direct halogenation of a pre-formed pyrimidine ring is a primary strategy for synthesizing halogenated pyrimidines. This involves the selective introduction of fluorine and chlorine atoms at specific positions on the heterocyclic core.

Halogen exchange (Halex) reactions are a cornerstone for introducing fluorine atoms onto the pyrimidine ring. This method involves the nucleophilic substitution of a chlorine atom with a fluoride (B91410) ion. Fluorinating agents such as potassium fluoride (KF) and cesium fluoride (CsF) are commonly employed. Cesium fluoride is often preferred due to its higher solubility in organic solvents and the greater reactivity of the "naked" fluoride ion it provides. commonorganicchemistry.comwikipedia.orgepfl.ch

The reaction typically involves treating a polychlorinated pyrimidine with the fluoride source in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures. The choice of fluorinating agent and reaction conditions can influence the degree and regioselectivity of fluorination. For example, converting aryl chlorides to aryl fluorides is a well-established application of this methodology. wikipedia.org

Table 1: Comparison of Fluorinating Agents for Halex Reactions

Fluorinating Agent Key Characteristics Typical Solvents
Potassium Fluoride (KF) Cost-effective, commonly used. DMSO, Sulfolane
Cesium Fluoride (CsF) Higher solubility, more reactive, less hygroscopic than other sources. commonorganicchemistry.comepfl.ch THF, DMF

Regioselective chlorination is crucial for placing the chlorine atom at the desired C2 position. This is often accomplished by using a hydroxypyrimidine (a pyrimidinone tautomer) as a precursor. The hydroxyl group can be converted to a chlorine atom using standard chlorinating reagents.

Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosgene. google.comgoogleapis.com For instance, the synthesis of 2-chloropyrimidine from 2-aminopyrimidine involves diazotization followed by treatment with a chlorine source. orgsyn.org In the context of this compound, a precursor such as 4,5-difluoro-2-hydroxypyrimidine would be subjected to a chlorinating agent like phosphorus oxychloride to selectively install the chlorine atom at the C2 position. The control of reaction temperature and stoichiometry is essential to prevent side reactions and ensure high yields of the desired product. The introduction of chlorine can significantly improve the electronic properties and lipophilicity of a molecule, which is beneficial in drug development. nih.gov

Table 2: Common Reagents for Pyrimidine Chlorination

Reagent Formula Typical Application
Phosphorus Oxychloride POCl₃ Conversion of hydroxypyrimidines to chloropyrimidines. googleapis.com
Thionyl Chloride SOCl₂ Used as a chlorinating agent for pyrimidine systems. google.com
Phosgene/Triphosgene COCl₂ / (Cl₃CO)₂CO Effective for chlorination under mild conditions. google.comgoogle.com

Multi-Component Reactions and Cyclocondensation Routes to Pyrimidine Derivatives

Building the pyrimidine ring from acyclic precursors offers a convergent and flexible approach to highly substituted derivatives. These methods involve the formation of the heterocyclic core through cyclization reactions.

Acid-catalyzed cyclocondensation is a classical and effective method for pyrimidine synthesis. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or an amidine. oup.com An acid catalyst, such as hydrochloric acid or trifluoroacetic acid, facilitates the reaction, which proceeds through condensation and subsequent intramolecular cyclization with the elimination of water. mdpi.com

For the synthesis of a difluorinated pyrimidine, this would necessitate a difluorinated 1,3-dielectrophile precursor. Although challenging to prepare, such a precursor would react with an appropriate amidine under acidic conditions to form the desired 4,5-difluoropyrimidine core, which could then be chlorinated at the 2-position.

Three-component reactions (TCRs) represent a highly efficient strategy for the one-pot synthesis of complex molecules from simple starting materials. nih.gov Various protocols exist for the synthesis of pyrimidines using this approach. For example, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate can yield 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org

Another versatile three-component method involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to provide a broad range of substituted pyrimidines. organic-chemistry.org These strategies offer significant advantages in terms of operational simplicity and atom economy for creating diverse pyrimidine analogs, which could be adapted for the synthesis of fluorinated targets. mdpi.comorganic-chemistry.org

Purification and Isolation Techniques in the Synthesis of this compound and its Intermediates

Flash column chromatography is a widely employed technique for the purification of organic compounds, including halogenated pyrimidines and their intermediates. This method utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent or a mixture of solvents, to separate components of a mixture based on their differential adsorption to the stationary phase.

In the context of synthesizing this compound and related structures, flash chromatography is effective in separating the desired product from other chlorinated or fluorinated pyrimidine analogues and various reaction byproducts. The choice of the eluent system is crucial for achieving optimal separation. A common approach involves using a non-polar solvent, such as hexane or petroleum ether, in combination with a more polar solvent, like ethyl acetate or dichloromethane, to modulate the polarity of the mobile phase.

For instance, in the purification of a structurally similar compound, 2-chloro-4-methoxy-pyrimidine-ethyl formate, a silica gel column (200-300 mesh) was utilized with an eluent system of petroleum ether (boiling range 60-90 °C) and methylene chloride in a 2:1 ratio google.com. This resulted in a product with a purity of 97% google.com. The selection of this solvent system allows for the efficient elution of the target compound while retaining more polar impurities on the column.

The general procedure for purifying a crude product of a 2-chloro-pyrimidine derivative via flash column chromatography involves the following steps:

Preparation of the Column: A glass column is packed with silica gel as the stationary phase.

Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

Elution: The chosen solvent system (eluent) is passed through the column, causing the components of the mixture to move down the column at different rates.

Fraction Collection: The eluate is collected in fractions, and the composition of each fraction is monitored, typically by thin-layer chromatography (TLC).

Isolation: Fractions containing the pure desired product are combined, and the solvent is removed by evaporation to yield the purified compound.

Table 1: Exemplary Conditions for Flash Column Chromatography of a 2-Chloro-pyrimidine Derivative

ParameterCondition
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Petroleum Ether : Methylene Chloride (2:1)
Analyte 2-chloro-4-methoxy-pyrimidine-ethyl formate
Purity Achieved 97%
Reference google.com

Recrystallization is a fundamental purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Additionally, the solvent's boiling point should not be excessively high to allow for easy removal after crystallization.

For pyrimidine derivatives, various solvents have been employed for recrystallization. In the synthesis of certain indazol-pyrimidine hybrids, which share the pyrimidine core, the final products were purified by recrystallization from ethanol. The process involved collecting the crude precipitate by filtration, washing it thoroughly with ethanol and/or ethyl acetate, and then recrystallizing from ethanol to afford the desired pure compounds mdpi.com.

A general protocol for the recrystallization of a pyrimidine derivative can be outlined as follows:

Solvent Selection: A suitable solvent is chosen based on the solubility characteristics of the compound to be purified.

Dissolution: The impure solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them, followed by hot filtration to remove the charcoal.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation.

Isolation of Crystals: The purified crystals are collected by filtration, typically using a Büchner funnel.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent.

Table 2: Recrystallization Example for a Pyrimidine-based Compound

ParameterCondition
Compound Type Indazol-Pyrimidine Hybrids
Recrystallization Solvent Ethanol
Procedure The crude product was collected by filtration, washed with ethanol and/or ethyl acetate, and then recrystallized from ethanol.
Reference mdpi.com

Chemical Reactivity and Transformative Reactions of 2 Chloro 4,5 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as the halogen atoms in 2-Chloro-4,5-difluoropyrimidine, further activates the ring toward this type of transformation.

The regiochemical outcome of SNAr reactions on substituted pyrimidines is dictated by the positions of the leaving groups relative to the ring's nitrogen atoms. The nitrogen atoms withdraw electron density most effectively from the ortho (C-2, C-6) and para (C-4) positions, making these sites the most electrophilic and thus the most prone to nucleophilic attack. stackexchange.com

In the case of this compound:

The C-4 position is para to one nitrogen atom and ortho to the other, making it highly activated.

The C-2 position is ortho to both nitrogen atoms, also rendering it significantly electrophilic.

The C-5 position is meta to the nitrogen atoms and is therefore considerably less activated towards nucleophilic attack.

General principles of SNAr on dihalopyrimidines, such as 2,4-dichloropyrimidine, typically show a strong preference for substitution at the C-4 position over the C-2 position. stackexchange.comwuxiapptec.com This preference is attributed to superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C-4.

Regarding the leaving group, while the C-Cl bond is weaker than the C-F bond, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to attack. Consequently, in activated systems, fluoride (B91410) is often a better leaving group than chloride. In studies involving 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack preferentially occurs at the C-4 or C-6 fluorine atoms rather than the C-2 fluorine or the C-5 chlorine. nih.gov

Based on these principles, the order of reactivity for the positions in this compound toward SNAr is predicted to be C-4 > C-2 > C-5 . This makes the fluorine atom at the C-4 position the most likely site for substitution by a wide range of nucleophiles.

Amination is a crucial transformation for installing nitrogen-containing functional groups. In reactions with this compound, amines are expected to act as nucleophiles in an SNAr reaction. Consistent with the reactivity hierarchy established in section 3.1.1, the substitution is anticipated to occur selectively at the C-4 position, displacing the fluoride atom to yield 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivatives.

This regioselectivity is well-documented in related systems. For instance, the amination of 2,4-dichloropyrimidines generally favors the formation of the C-4 substituted isomer, although mixtures can sometimes be obtained. acs.org More nucleophilic aliphatic amines can often achieve substitution without a catalyst, whereas less nucleophilic aromatic amines may require palladium catalysis or harsher conditions to proceed efficiently. mit.eduacs.org For symmetrically substituted pyrimidines like 4,6-dichloropyrimidine, catalyst-free monoamination proceeds readily at high temperatures. mdpi.com

The expected outcomes for the amination of this compound with representative amines are detailed in the table below.

NucleophileExpected ProductPlausible Conditions
Piperidine4-(Piperidin-1-yl)-2-chloro-5-fluoropyrimidineBase (e.g., K₂CO₃ or DIPEA), Solvent (e.g., DMF or ACN), 25-80 °C
AnilineN-Phenyl-2-chloro-5-fluoropyrimidin-4-amineBase (e.g., LiHMDS), Pd-catalyst (for higher efficiency), or higher temp. (e.g., >100 °C)
Morpholine4-(Morpholino)-2-chloro-5-fluoropyrimidineBase (e.g., K₂CO₃), Solvent (e.g., EtOH or DMAc), Reflux

Oxygen and sulfur nucleophiles also participate in SNAr reactions with halogenated pyrimidines. Similar to amination, alkoxides (RO⁻) and thiolates (RS⁻) are predicted to attack the most electrophilic C-4 position of this compound, leading to the displacement of the C-4 fluorine atom.

The reactions are typically carried out by treating the pyrimidine substrate with an alcohol or thiol in the presence of a base (like NaOH, KOH, or NaH) to generate the more potent nucleophilic alkoxide or thiolate in situ. While substitutions with alkoxides on some specifically substituted pyrimidines have shown unusual C-2 selectivity due to directing effects wuxiapptec.com, the inherent electronic preference of the unsubstituted pyrimidine ring strongly favors C-4 attack. wuxiapptec.commdpi.com

The table below summarizes the expected transformations with common heteroatom nucleophiles.

NucleophileReagentExpected Product
MethoxideSodium Methoxide (NaOMe) or MeOH/NaOH4-Methoxy-2-chloro-5-fluoropyrimidine
EthanethiolateEthanethiol with a base (e.g., NaH)4-(Ethylthio)-2-chloro-5-fluoropyrimidine
PhenoxidePhenol with a base (e.g., K₂CO₃)4-Phenoxy-2-chloro-5-fluoropyrimidine

For this compound, the outcomes of SNAr reactions are governed by a combination of factors that determine both regioselectivity (which position reacts) and chemoselectivity (which halogen is displaced).

Regioselectivity : The primary determinant is the electronic activation conferred by the two ring nitrogen atoms. The C-4 position experiences the strongest activation, making it the preferred site of attack for most nucleophiles. stackexchange.com This is followed by the C-2 position, with the C-5 position being the least reactive. Substituents can modulate this inherent reactivity, but for an unsubstituted pyrimidine ring, the C-4 preference is a well-established principle. wuxiapptec.com

Chemoselectivity : When a position bears a halogen, the nature of that halogen influences its propensity to be displaced. In SNAr reactions where the nucleophilic attack is the rate-determining step, the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. This often results in C-F bonds being more labile than C-Cl bonds in activated aromatic systems. nih.gov Therefore, in a competition between the C-4 fluorine and the C-2 chlorine, the reaction is selective for the displacement of the fluorine at the more activated C-4 position.

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

While SNAr reactions are effective for forming bonds with heteroatoms, metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon bonds, which are fundamental to building more complex molecular architectures.

The Suzuki–Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. mdpi.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

The critical step for determining chemoselectivity in polyhalogenated substrates is the initial oxidative addition. The reactivity of carbon-halogen bonds in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F. mdpi.com The carbon-fluorine bond is significantly stronger and less reactive, and its participation in oxidative addition is rare without specialized catalysts.

Applying this principle to this compound, the Suzuki–Miyaura reaction is expected to be highly chemoselective. The palladium catalyst will selectively insert into the weaker, more reactive C-Cl bond at the C-2 position, leaving the robust C-F bonds at the C-4 and C-5 positions intact. This provides a powerful and precise method for introducing aryl or vinyl substituents at the C-2 position. This high selectivity has been observed in the Suzuki coupling of other di- and polyhalogenated pyrimidines. mdpi.commdpi.com

The table below illustrates the expected products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

Boronic AcidExpected ProductTypical Conditions
Phenylboronic Acid2-Phenyl-4,5-difluoropyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane/H₂O or Toluene), Heat (80-110 °C)
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4,5-difluoropyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane/H₂O or Toluene), Heat (80-110 °C)
Thiophen-2-ylboronic Acid2-(Thiophen-2-yl)-4,5-difluoropyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane/H₂O or Toluene), Heat (80-110 °C)

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org The reaction is versatile and can be conducted under mild conditions, including at room temperature and in aqueous media, which has broadened its application in the synthesis of complex molecules. wikipedia.org

In the context of this compound, the chlorine atom serves as the halide leaving group. The reaction facilitates the introduction of various alkyne-containing moieties onto the pyrimidine core, a crucial step in the synthesis of many pharmaceutical and materials science compounds. The general scheme for the Sonogashira coupling of this compound is as follows:

General Reaction Scheme:

Generated code

Where R represents a variety of organic substituents.

Research has demonstrated the successful application of Sonogashira coupling to various halo-substituted aromatic compounds. For instance, studies have shown efficient coupling of aryl bromides and iodides with terminal alkynes using palladium catalysts. wikipedia.orgnih.gov While direct studies on this compound are not extensively detailed in the provided results, the reactivity of the C-Cl bond in similar heterocyclic systems suggests its viability as a substrate. The reactivity of halides in Sonogashira coupling generally follows the trend I > Br > Cl > F. libretexts.org

Modern advancements in Sonogashira coupling have led to the development of copper-free systems, which mitigates issues like alkyne homocoupling. libretexts.orgnih.gov These protocols often employ specialized palladium catalysts and bases to achieve high yields and functional group tolerance. nih.gov

Table 1: Illustrative Sonogashira Coupling Reaction Conditions

Catalyst SystemBaseSolventTemperatureReference
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temperature nih.gov
Pd(PPh3)2Cl2 / CuIEt2NHEt2NHRoom Temperature libretexts.org
Pd(PhCN)2Cl2 / P(t-Bu)3--Room Temperature organic-chemistry.org
Dipyridylpalladium complexTBAANMPRoom Temperature wikipedia.org

This table provides examples of catalyst systems and conditions used in Sonogashira reactions, which could be adapted for this compound.

Grignard Reagent-Mediated Transformations

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that react with a wide array of electrophiles. masterorganicchemistry.comleah4sci.com Their reaction with halo-substituted pyrimidines like this compound can lead to the formation of new carbon-carbon bonds, effectively replacing the chlorine atom with an alkyl or aryl group from the Grignard reagent.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbon atom of the pyrimidine ring bonded to the chlorine atom. This results in a substitution reaction where the chloride ion is displaced.

General Reaction Scheme:

Generated code

Where R is an alkyl or aryl group and X is a halogen (Br, Cl, or I).

The preparation of Grignard reagents themselves involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. byjus.comlibretexts.org It is crucial to carry out these reactions under anhydrous conditions as Grignard reagents react readily with water. libretexts.org

The reactivity of Grignard reagents extends to various carbonyl compounds. For example, they react with aldehydes to form secondary alcohols and with ketones to produce tertiary alcohols. leah4sci.comlibretexts.orgwisc.edu They can also react with esters, undergoing a double addition to yield tertiary alcohols. masterorganicchemistry.com While these reactions are not direct transformations of the pyrimidine ring itself, they are relevant if the substituent introduced via the Grignard reaction contains a carbonyl group.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. lumenlearning.com However, the pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack. The presence of two strongly electron-withdrawing fluorine atoms and a chlorine atom further deactivates the ring of this compound, making classical EAS reactions challenging.

Reactions like nitration and sulfonation, which are common for benzene (B151609) derivatives, would require harsh conditions and are likely to proceed with low yields, if at all. masterorganicchemistry.com The electron-withdrawing nature of the halogens, particularly fluorine, significantly reduces the nucleophilicity of the aromatic ring. taylorandfrancis.com

Despite the deactivation, if an EAS reaction were to occur, the directing effects of the substituents would need to be considered. Halogens are typically ortho-, para-directing deactivators. taylorandfrancis.com However, in a highly substituted and deactivated system like this compound, predicting the site of substitution is complex and would likely be influenced by a combination of inductive and resonance effects of all substituents.

Reductive Dehalogenation Strategies for Chloropyrimidines

Reductive dehalogenation is a process where a halogen atom on an organic molecule is replaced by a hydrogen atom. epa.gov This transformation is essentially a reduction reaction. Various methods can be employed to achieve reductive dehalogenation of chloropyrimidines.

Common strategies include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This method is widely used for the reduction of various functional groups and can effectively remove chlorine atoms from aromatic rings.

Metal-Acid Systems: Combinations like zinc dust in acetic acid or tin in hydrochloric acid can also be used for reductive dehalogenation.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or more powerful hydride sources can sometimes effect dehalogenation, although they are more commonly used for reducing carbonyl groups.

The general equation for the reductive dehalogenation of the chlorine atom in this compound is:

Generated code

Where [H] represents the reducing equivalent.

This process can be a key step in synthetic pathways where the chlorine atom is used as a directing group or for a specific transformation and then needs to be removed. Bioremediation processes also utilize reductive dehalogenation to break down halogenated organic pollutants. epa.gov

Oxidation and Reduction Processes Applicable to Pyrimidine Frameworks

The pyrimidine ring itself can undergo oxidation and reduction reactions, although these are often dependent on the specific substituents present. libretexts.orgyoutube.com

Oxidation: The oxidation of a pyrimidine ring is generally difficult due to its electron-deficient nature. However, under specific enzymatic conditions, pyrimidine derivatives can be oxidized. For instance, dihydroorotate (B8406146) dehydrogenase, a flavoenzyme, catalyzes the oxidation of a C-C single bond to a double bond in the pyrimidine ring during uracil (B121893) biosynthesis. umich.edu Chemical oxidation of the pyrimidine ring itself would likely require strong oxidizing agents and could lead to ring opening or degradation.

Reduction: The reduction of the pyrimidine ring is more common. Catalytic hydrogenation, as mentioned for dehalogenation, can also lead to the reduction of the C=C double bonds within the pyrimidine ring, resulting in dihydropyrimidines or tetrahydropyrimidines. The conditions for hydrogenation (catalyst, pressure, temperature) can be tuned to favor either dehalogenation or ring reduction.

In a biological context, oxidation is defined as the loss of electrons, and reduction is the gain of electrons. libretexts.org This can also be viewed as the loss or gain of hydrogen atoms. khanacademy.org These fundamental principles govern the metabolic pathways involving pyrimidine derivatives. umich.edu

Table 2: Summary of Potential Oxidation and Reduction Reactions

Reaction TypeReagent/ConditionPotential Product
Reductive DehalogenationH₂/Pd-C4,5-Difluoropyrimidine
Ring ReductionH₂/PtO₂ (stronger conditions)Dihydro- or Tetrahydro-4,5-difluoropyrimidine derivatives
OxidationStrong oxidizing agentsRing-opened products or degradation

Derivatization and Functionalization Methodologies for 2 Chloro 4,5 Difluoropyrimidine

Introduction of Diverse Functional Groups onto the Pyrimidine (B1678525) Core

The reactivity of the chlorine atom at the 2-position of 2-Chloro-4,5-difluoropyrimidine makes it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the pyrimidine ring.

The inherent electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. The chlorine atom at the 2-position is particularly labile and can be readily displaced by various nucleophiles. For instance, reactions with amines, thiols, and alcohols can be employed to introduce new substituents. The reactivity of the different positions on the pyrimidine ring can be influenced by the nature of the substituents already present.

The introduction of functional groups can also be achieved through coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to form carbon-carbon bonds, linking aryl or alkyl groups to the pyrimidine core. Similarly, Buchwald-Hartwig amination can be employed for the formation of carbon-nitrogen bonds.

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The this compound scaffold serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. These annulated pyrimidines often exhibit interesting biological activities.

Formation of Annulated Pyrimidines (e.g., Pyrrolo[2,3-d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

Pyrrolo[2,3-d]pyrimidines: This class of compounds, also known as 7-deazapurines, is of significant interest. One synthetic approach involves the reaction of a substituted pyrimidine with a suitable three-carbon synthon. For example, a green and efficient one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Another method involves a copper-catalyzed coupling reaction to synthesize 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com The synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones has also been achieved, with some derivatives showing antitumor activity. mdpi.com

Pyrimido[4,5-d]pyrimidines: These fused systems can be synthesized through various strategies. A two-step procedure starting from readily available reagents has been developed to produce N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com One-pot synthesis methods have also been reported, utilizing novel catalysts such as DABCO-based ionic liquids, which offer advantages like short reaction times and high yields. oiccpress.com The synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has been explored, with some derivatives exhibiting antiviral and anticancer properties. mdpi.com

Table 1: Synthesis of Annulated Pyrimidines

Fused System Starting Materials Key Features of Synthesis Reference
Pyrrolo[2,3-d]pyrimidines Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives One-pot, three-component, green synthesis scielo.org.mx
Pyrrolo[2,3-d]pyrimidines 5-Bromo-2,4-dichloropyrimidine Copper-catalyzed coupling, environmentally benign tandfonline.com
Pyrimido[4,5-d]pyrimidines Not specified Two-step, simple and inexpensive mdpi.com
Pyrimido[4,5-d]pyrimidines Not specified One-pot, new DABCO-based ionic liquid catalyst oiccpress.com

Cyclocondensation Reactions to Construct Novel Ring Architectures

Cyclocondensation reactions are a powerful tool for building novel heterocyclic rings onto the pyrimidine core. These reactions typically involve the reaction of a bifunctional pyrimidine derivative with a suitable cyclizing agent. For instance, the condensation of chalcones with guanidinyl derivatives can lead to the formation of new pyrimidine-containing heterocycles. nih.gov The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with amines and aldehydes can also yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net

The choice of reactants and reaction conditions can direct the cyclization pathway to afford a variety of fused systems. These reactions are often facilitated by catalysts and may proceed through multi-step sequences in a one-pot fashion. The resulting novel ring architectures can then be further functionalized to explore their chemical and biological properties.

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This strategy is particularly valuable for creating diverse libraries of compounds from a common advanced intermediate.

Photoinduced Alkylation and Related Radical Chemistry

Photoinduced reactions offer a mild and efficient way to introduce alkyl groups and other functionalities onto the pyrimidine ring. These reactions often proceed through radical intermediates, allowing for transformations that are not easily achievable through traditional ionic pathways. While specific examples for this compound are not detailed in the provided search results, the general principles of photoredox catalysis and radical chemistry are applicable to a wide range of heterocyclic compounds. These methods can enable C-H functionalization, avoiding the need for pre-functionalized starting materials.

Generation of Pyrimidine-based Chalcones and Analogues

Chalcones are α,β-unsaturated ketones that serve as versatile intermediates in the synthesis of various heterocyclic compounds. Pyrimidine-based chalcones can be synthesized through Claisen-Schmidt condensation of a pyrimidine-containing acetyl derivative with an appropriate aldehyde. researchgate.net These chalcones can then be cyclized with reagents like guanidine (B92328) or thiourea (B124793) to form new pyrimidine-fused rings. researchgate.netimpactfactor.org The synthesis of pyrimidine chalcones has been explored for their potential antimicrobial activities. researchgate.netbelnauka.by

Table 2: Late-Stage Functionalization Approaches

Approach Description Key Intermediates Resulting Structures Reference
Generation of Pyrimidine-based Chalcones Claisen-Schmidt condensation of a pyrimidine-acetyl derivative with an aldehyde. Pyrimidine-based chalcones Pyrimidine-fused heterocycles researchgate.netresearchgate.netimpactfactor.org

Development of this compound Derivatives as Versatile Synthetic Intermediates

The trifunctional nature of this compound, possessing a chlorine atom at the 2-position and two fluorine atoms at the 4- and 5-positions, presents a unique platform for selective chemical modifications. The electron-withdrawing character of the pyrimidine ring, further enhanced by the fluorine substituents, activates the halide positions towards nucleophilic aromatic substitution (SNAr). The distinct reactivity of the chloro and fluoro groups allows for a stepwise and regioselective introduction of various substituents, making its derivatives highly valuable as intermediates in the synthesis of complex molecules.

Research into the reactivity of similar di- and tri-chloropyrimidines provides a foundational understanding. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. However, the electronic landscape of this compound is significantly altered by the presence of the C5-fluoro group, which can influence the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution. The relative lability of the halogens typically follows the order F > Cl in SNAr reactions on electron-deficient aromatic rings. However, in the context of polychlorinated pyrimidines, the C4-chloro is often more reactive than the C2-chloro group. For this compound, the C4-fluoro is expected to be the most reactive site for nucleophilic displacement due to the combined activating effects of the ring nitrogens and the adjacent C5-fluoro group.

The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines has been shown to result in selective substitution at the C2 position, followed by in situ N-dealkylation to yield the corresponding secondary amine derivative. nih.gov This suggests that under certain conditions, the C2 position can be targeted.

The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved through microwave-assisted reactions of 2-amino-4-chloropyrimidine (B19991) with various amines in the presence of a base. nih.gov Although this starting material is different, the methodology highlights a common strategy for introducing amine functionalities onto a chloropyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.

While specific examples for this compound are not extensively documented in the readily available literature, studies on related chloropyrimidines are informative. Palladium-catalyzed amination (Buchwald-Hartwig reaction) of aryl chlorides is a well-established method for forming C-N bonds. cmu.eduwiley.com The regioselective amination of polychloropyrimidines has been achieved, with some methods favoring substitution at the C2 position. mit.edu For instance, the use of specific palladium catalysts with bulky phosphine (B1218219) ligands can direct the amination to the C2 position of di- and trichloropyrimidines. mit.edu

The regioselectivity of these cross-coupling reactions can be highly dependent on the catalyst system, ligands, and the electronic nature of the pyrimidine ring. In the case of 6-aryl-2,4-dichloropyrimidines, highly regioselective palladium-catalyzed amination at the C4 position has been reported. acs.org

The development of derivatives of this compound as synthetic intermediates is an area of active research. The ability to selectively functionalize the C2, C4, and potentially the C5 position through a combination of SNAr and cross-coupling reactions makes this scaffold a valuable tool for the construction of novel chemical entities with potential applications in various fields of chemical science.

Computational Chemistry and Mechanistic Insights into 2 Chloro 4,5 Difluoropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4,5-difluoropyrimidine, these calculations would provide valuable data on its electronic structure and reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions. This is particularly relevant for understanding intermolecular interactions. In a study on 2-chloro-5-methylpyrimidine (B1361109) and 2,4-dichloro-5-methylpyrimidine, DFT calculations were used to analyze the molecular geometry, vibrational frequencies, and electronic properties, providing a framework for how this compound could be similarly investigated. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, molecular docking and dynamics simulations are powerful tools to predict how a ligand might bind to a biological target, such as a protein. While no specific docking studies for this compound have been found, research on other pyrimidine (B1678525) derivatives demonstrates the potential of this approach. For example, molecular docking has been used to study pyrimidine derivatives as potential antibacterial agents by predicting their binding affinity to enzymes like dihydrofolate reductase (DHFR). nih.gov

Analysis of Putative Binding Modes and Conformational Preferences

Molecular docking simulations would allow for the exploration of various possible binding poses of this compound within a protein's active site. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Conformational analysis, often coupled with molecular dynamics, would reveal the preferred three-dimensional arrangement of the molecule, which is critical for its biological activity.

Role of Halogen Atoms in Molecular Recognition

The chlorine and fluorine atoms on the pyrimidine ring are expected to play a significant role in molecular recognition through halogen bonding. This non-covalent interaction, where a halogen atom acts as an electrophilic center, can be crucial for binding affinity and selectivity. Computational studies on other halogenated compounds have elucidated the importance of the "sigma-hole," a region of positive electrostatic potential on the halogen atom, in forming these bonds. researchgate.net The specific contribution of the chlorine and two fluorine atoms in this compound to halogen bonding would be a key area of investigation.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can provide detailed insights into the pathways of chemical reactions, including transition states and activation energies. For this compound, this could be applied to understand its reactivity in nucleophilic substitution reactions, which are common for halogenated pyrimidines. For instance, understanding the regioselectivity of amination reactions is critical for the synthesis of new derivatives. mit.edu

Structure-Based Design Principles for this compound-Derived Scaffolds

The knowledge gained from the aforementioned computational studies would be invaluable for the structure-based design of new molecules derived from the this compound scaffold. By understanding the structure-activity relationships, chemists can rationally modify the molecule to enhance its desired properties, such as binding affinity for a specific target or improved pharmacokinetic profiles. The design of selective inhibitors often relies on exploiting subtle differences in the active sites of related proteins, a task greatly aided by computational modeling. cardiff.ac.uk

Advanced Applications of 2 Chloro 4,5 Difluoropyrimidine in Diverse Chemical Research Fields

Utilization as a Key Building Block in Complex Organic Molecule Synthesis

2-Chloro-4,5-difluoropyrimidine is a crucial building block in the construction of complex organic molecules, valued for its multifunctional nature that allows for facile and regioselective synthesis. ossila.com The presence of halogen substituents on the π-electron deficient pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution, a key reaction in creating more elaborate molecular architectures. ossila.com This reactivity is harnessed in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics. ossila.com

The utility of fluorinated pyrimidines extends to the field of materials science, where they serve as intermediates for ligands used in iridium complexes for Organic Light-Emitting Diodes (OLEDs). ossila.com The incorporation of the fluorinated pyrimidine moiety can lead to materials with high external quantum efficiency. ossila.com The general strategy of using small, fluorinated building blocks is often preferred as it circumvents the need for challenging and often harsh late-stage fluorination reactions. nih.gov The trifluoromethoxy (OCF3) group, for instance, has a significant impact in medicinal and materials science, and protocols for its incorporation into pyrimidines highlight the value of these heterocycles as foundational scaffolds. rsc.org

Strategic Precursor in the Development of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and form the core of a vast number of therapeutic agents. nih.govmdpi.comnih.gov Pyrimidine derivatives are essential building blocks for nucleic acids and their analogues have widespread therapeutic applications, including antiviral and anticancer agents. nih.govmdpi.com

This compound serves as an ideal starting material for generating a diverse library of nitrogenous heterocycles. Through sequential and controlled reactions, the chloro and fluoro substituents can be displaced to build more complex fused-ring systems. For example, related dichloropyrimidine compounds are used as precursors in the synthesis of purines, which are themselves critical components in numerous biological processes. bohrium.com Similarly, other multi-halogenated aromatic compounds are employed in solid-phase synthesis to produce a variety of condensed nitrogenous heterocycles, such as benzimidazoles, quinoxalinones, and benzodiazepinediones, demonstrating the power of these building blocks in drug discovery. nih.gov The synthesis of fluorinated aminopyrazoles from fluorinated precursors further illustrates the versatility of these intermediates in accessing different classes of important heterocyclic compounds. nih.gov

Exploration in Modulating Biological Targets at a Mechanistic Level

The structural features of this compound make it an excellent starting point for designing molecules that can interact with and modulate the function of biological targets like enzymes and proteins.

Derivatives originating from substituted pyrimidines have been identified as potent inhibitors of various enzymes. The design of these inhibitors often relies on achieving specific interactions within the enzyme's active site. nih.gov A key example involves the development of 2,4,5-trisubstituted pyrimidines as dual inhibitors of two essential plasmodial kinases, PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria. nih.govchemrxiv.org In this research, analogues were synthesized to establish structure-activity relationships, leading to compounds with potent enzymatic inhibition. nih.gov The binding of these inhibitors to the active site can sometimes be inferred from competition experiments with the natural substrate. nih.gov In some cases, halogen bonding interactions between a halogen atom on the inhibitor and amino acid residues, such as the sulfur of a methionine gatekeeper residue in the kinase's catalytic site, can significantly enhance binding and inhibitory activity. nih.gov

Understanding how a small molecule interacts with the three-dimensional structure of a protein is fundamental to rational drug design. The pyrimidine core provides a scaffold that can be decorated with various functional groups to optimize these interactions. For instance, in the development of inhibitors for the malarial kinases PfGSK3 and PfPK6, modifications at the 2, 4, and 5-positions of the pyrimidine ring were explored to enhance binding. chemrxiv.org The resulting data revealed that specific substituents could form favorable contacts with amino acid residues within the protein's binding pocket. nih.gov For example, the presence of a chloro or bromo group at the C-5 position of the pyrimidine ring was speculated to form a halogen bond with the sulfur atom of a methionine residue in PfGSK3, contributing to a nearly three-fold enhancement in potency. nih.gov This type of detailed structural insight is crucial for developing highly specific and potent inhibitors.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical modifications to a lead compound affect its biological activity. A comprehensive SAR study was conducted on a series of pyrimidine derivatives to optimize their dual inhibitory activity against the malarial kinases PfGSK3 and PfPK6. nih.gov In this work, 52 analogues of a lead compound, IKK16, were synthesized with extensive modifications at the 2, 4, and 5-positions of the pyrimidine core. nih.govchemrxiv.org This systematic approach allowed researchers to identify specific substitutions that enhanced potency and selectivity, culminating in the discovery of new lead compounds with improved biological profiles against Plasmodium falciparum parasites. chemrxiv.org

The substitution at the C-5 position of the pyrimidine ring proved to be a critical determinant of both the potency and selectivity of the inhibitors against PfGSK3 and PfPK6. nih.gov The SAR study revealed that the two kinases responded differently to these modifications. nih.gov

The catalytic site of PfGSK3 was found to poorly tolerate alkyl substituents at the C-5 position, while halogen substituents were well-received, particularly chloro and bromo groups. nih.gov Conversely, PfPK6 activity was enhanced by both alkyl and halogen substituents at this position. nih.gov For example, the chloro-substituted analogue (18r ) and the bromo-substituted analogue (18s ) were significantly more active against PfGSK3 than the fluoro analogue (18q ). nih.gov The chloro-substituted compound 18r also displayed the highest potency against PfPK6, with an IC₅₀ value of 19 nM. nih.gov These findings underscore the importance of the C-5 position for fine-tuning the inhibitor's interaction with the target kinases and achieving desired selectivity profiles. nih.govnih.gov

Table 1: In Vitro Enzymatic Activity of 5-Substituted Pyrimidine Analogues on PfGSK3 and PfPK6 nih.gov

CompoundR (Substituent at C-5)PfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
18n CH₃710 ± 9745 ± 2
18o cyclopropylNot Determined114 ± 14
18p OCH₃Not Determined294 ± 27
18q F456 ± 4366 ± 2
18r Cl174 ± 1619 ± 3
18s Br165 ± 1857 ± 2
18t CNNot Determined77 ± 9

IC₅₀ values were determined using the KinaseSeeker assay with 5-fold dilutions, presented as mean values of two experiments performed in duplicate. "Not Determined" indicates the compound did not reach the threshold of inhibiting ≥70% kinase activity at 1 μM.

Structure-Activity Relationship (SAR) Studies for Kinase Modulation (e.g., PfGSK3, PfPK6)

Significance of Halogen Substituents in Enhancing Ligand Efficiency

The strategic placement of halogen atoms on a ligand scaffold is a widely employed tactic in modern drug discovery to modulate its pharmacological properties. In the case of this compound, the interplay between the chlorine and fluorine substituents is crucial in defining its potential as an effective ligand.

The pyrimidine core itself is a well-established pharmacophore found in numerous biologically active molecules, including anticancer and antimicrobial agents. nih.govnih.gov The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring creates regions of electron deficiency, particularly at the 2, 4, and 6-positions, making them susceptible to nucleophilic attack. scialert.net The presence of a chlorine atom at the 2-position, a common feature in many bioactive pyrimidine derivatives, serves as a crucial reactive handle. This chlorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups, such as amines, which can then interact with specific residues in a biological target. ontosight.ai

The fluorine atoms at the 4 and 5-positions further enhance the molecule's potential. Fluorine, being the most electronegative element, significantly alters the electronic distribution of the pyrimidine ring. This can lead to a number of favorable effects:

Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. ontosight.ai

The combination of a reactive chlorine atom and stabilizing, electron-withdrawing fluorine atoms makes this compound a promising scaffold for the development of potent and selective inhibitors for various enzyme families, particularly kinases, which are often targeted in cancer therapy. The general structure of pyrimidine-based kinase inhibitors often involves a core that fits into the ATP-binding pocket, with substituents that form specific interactions with the surrounding amino acids. The chloro and fluoro groups on this compound provide the necessary tools to fine-tune these interactions for optimal potency and selectivity.

To illustrate the impact of halogen substitution on ligand efficiency, the following table presents data for analogous halogenated pyrimidine derivatives investigated as kinase inhibitors.

Compound/ScaffoldTarget Kinase(s)Key Halogen-Mediated InteractionsReference
2,4-Diaminopyrimidine DerivativesEphB4 kinasesThe pyrimidine core acts as a scaffold, with halogenated phenyl groups at the 2- and 4-positions forming key interactions in the binding site.
4,5-DianilinophthalimidesEGF-RWhile not a pyrimidine, this scaffold demonstrates the importance of di-substitution on adjacent positions for selective kinase inhibition. nih.govnih.gov
2-Aminopyrimidine-based 4-AminoquinolinesP. falciparumA 7-chloroquinoline (B30040) moiety is crucial for activity, highlighting the role of chlorine in antimalarial compounds. nih.gov
Highly selective 2,4-diaminopyrimidine-5-carboxamidesSky kinaseThe pyrimidine core with various substitutions demonstrates the tunability of this scaffold for achieving high selectivity. umassmed.edu

Contribution to Materials Science and Dye Chemistry Research as a Structural Component

The unique electronic properties conferred by the halogen substituents on this compound also make it a valuable component in the fields of materials science and dye chemistry. The electron-deficient nature of the pyrimidine ring, amplified by the fluorine atoms, can be exploited in the design of functional organic materials.

In materials science, there is a growing interest in organic molecules with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine atoms into aromatic systems is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule. A lower LUMO level can facilitate electron injection and transport in n-type organic semiconductors. Therefore, pyrimidine derivatives incorporating the 2-Chloro-4,5-difluoro- moiety could be investigated as building blocks for such materials.

In the realm of dye chemistry, the pyrimidine ring can serve as a core for the synthesis of azo dyes. niscpr.res.inresearchgate.net Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. The color of an azo dye is determined by the electronic properties of the aromatic rings connected to the azo group. By incorporating the electron-deficient this compound scaffold, it is possible to create dyes with tailored absorption and emission properties. The chlorine at the 2-position can be used as a reactive site to link the pyrimidine to other aromatic or heterocyclic systems, allowing for the synthesis of a diverse library of dyes. nih.gov

The synthesis of such dyes typically involves the diazotization of an aromatic amine, followed by coupling with an electron-rich coupling component. In this context, a derivative of this compound could be designed to act as either the diazonium component or the coupling component, depending on the other substituents on the ring. The resulting dyes could exhibit interesting photophysical properties, such as large Stokes shifts or solvatochromism, which are desirable for applications in sensing and imaging.

The following table provides examples of pyrimidine-based dyes and their key characteristics, illustrating the potential of this scaffold in dye chemistry.

Dye ClassKey Structural FeaturesObserved PropertiesReference
Quinoline-substituted pyrimidine azo dyesAzo linkage between a quinoline (B57606) and a pyrimidine core.Exhibit various hues with good to excellent fastness properties on fabrics. niscpr.res.in
Heterocyclic pyrimidine azo dyesCoupling of aryldiazonium chlorides with a hydroxyphenyl-aminopyrimidine derivative.Show potential as antibacterial agents when applied to polyester (B1180765) fabrics. kci.go.kr
Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine dyesFused heterocyclic systems containing a pyrimidine ring.Synthesized for application as disperse dyes. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4,5-difluoropyrimidine, and how can regiochemical purity be ensured?

The synthesis of halogenated pyrimidines often involves nucleophilic substitution or directed functionalization. For example, regioselective fluorination can be achieved using lithiation strategies with strong bases like LiTMP (lithium tetramethylpiperidine), followed by electrophilic quenching with fluorinating agents. To ensure regiochemical purity, intermediates should be monitored via HPLC (≥99% purity) and characterized by 19F^{19}\text{F} NMR to confirm substitution patterns .

Q. How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility profiling : Test in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) to assess aggregation risks .
  • Moisture sensitivity : Store under inert gas (argon) to prevent hydrolysis of chloro-fluorine bonds. Waste must be segregated and handled by certified disposal services due to potential environmental hazards .

Q. Which analytical techniques are most reliable for quantifying impurities in halogenated pyrimidines?

  • HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with high sensitivity .
  • X-ray crystallography : Resolves structural ambiguities, especially when NMR data conflicts with computational predictions (e.g., unexpected tautomerism) .
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and halogens .

Advanced Research Questions

Q. How can computational modeling guide the regioselective functionalization of this compound for drug discovery applications?

  • DFT calculations : Predict reactivity at C4/C5 positions by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.
  • Docking studies : Evaluate steric and electronic effects of substituents on target binding (e.g., kinase inhibitors). For example, fluorination at C5 may enhance metabolic stability by blocking CYP450 oxidation .
  • Contradiction resolution : If experimental yields conflict with computational predictions, re-examine solvent effects or transition-state stabilization using molecular dynamics (MD) simulations .

Q. What strategies mitigate conflicting data in reaction optimization (e.g., unexpected byproducts during cross-coupling reactions)?

  • Mechanistic probing : Use isotopic labeling (13C^{13}\text{C}, 2H^{2}\text{H}) to track substituent migration or halogen scrambling.
  • In-situ monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., Pd-π complexes in Suzuki-Miyaura couplings).
  • Case study : If Ullmann coupling yields a dichlorinated byproduct, optimize ligand-to-metal ratios (e.g., CuI/1,10-phenanthroline) to suppress homo-coupling .

Q. How can researchers design experiments to assess the environmental impact of halogenated pyrimidine derivatives?

  • Ecotoxicity assays : Test aquatic toxicity using Daphnia magna or algae models to determine LC50 values.
  • Degradation studies : Expose compounds to UV light or microbial consortia to simulate natural degradation pathways.
  • Waste protocols : Follow guidelines for halogenated waste segregation and neutralization (e.g., sodium bicarbonate for acidic byproducts) .

Methodological Notes

  • Safety : Always use fume hoods and PPE (gloves, goggles) when handling chloro-fluoropyrimidines. Refer to H303/H313/H333 hazard codes for exposure risks .
  • Data validation : Cross-reference NMR, MS, and crystallography data with peer-reviewed protocols to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.